A Technical Guide to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose: Physicochemical Properties and Biological Context
A Technical Guide to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose: Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a synthetic derivative of L-fucose, a deoxyhexose sugar that plays a critical role in a wide array of biological processes. The benzoylation of the hydroxyl groups of L-fucose enhances its lipophilicity, making it a useful tool in glycobiology and medicinal chemistry for studying cellular processes involving fucosylated glycoconjugates. This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, a detailed experimental protocol for its synthesis, and a visualization of the general cellular fucosylation pathway to provide a biological context for its application.
Physicochemical Properties
Quantitative data for 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is not extensively reported in the literature. For a comparative perspective, data for the more commonly studied acetylated analog, 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, is also included.
Table 1: Physicochemical Data for Acylated L-Fucopyranose Derivatives
| Property | 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose | 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose |
| Molecular Formula | C₃₄H₂₈O₉ | C₁₄H₂₀O₉[1] |
| Molecular Weight | 580.58 g/mol | 332.30 g/mol |
| CAS Number | 140223-15-0[2] | 64913-16-2 |
| Appearance | Data not available | White to off-white powder[1] |
| Melting Point | Data not available | 90-95 °C |
| Optical Rotation | Data not available | [α]D²⁰ = -118 ± 6° (c=1 in CHCl₃)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297) | Data not available |
| Purity | >98% | ≥ 98% (GC)[1] |
Experimental Protocols
Synthesis of 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose
Materials:
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L-fucose
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Anhydrous Pyridine (B92270)
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Benzoyl Chloride (BzCl)
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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Dissolution: Dissolve L-fucose (1 equivalent) in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Benzoyl Chloride: Slowly add benzoyl chloride (a slight excess, e.g., 4.4 equivalents) to the cooled solution dropwise. The reaction is exothermic, and maintaining a low temperature is crucial.
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Reaction: Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess benzoyl chloride by the slow addition of methanol.
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Work-up:
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Dilute the reaction mixture with dichloromethane.
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Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose.
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Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and determination of its melting point and optical rotation.
Biological Context: The Fucosylation Pathway
Fucosylation is a critical post-translational modification where a fucose sugar unit is added to proteins and lipids. This process is involved in numerous biological phenomena, including cell-cell recognition, inflammation, and cancer progression.[3][4][5] 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, as a protected form of L-fucose, can be a valuable tool for studying these pathways. The diagram below illustrates the general cellular fucosylation pathway.
Caption: Cellular Fucosylation Pathway
The diagram illustrates the two main pathways for the synthesis of GDP-fucose, the universal donor for fucosylation reactions.[6] The de novo pathway converts GDP-mannose to GDP-fucose through the action of the enzymes GMDS and TSTA3. The salvage pathway utilizes free L-fucose, phosphorylating it via fucokinase (FK) and then converting it to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT).[6] GDP-fucose is then transported into the Golgi apparatus, where fucosyltransferases (FUTs) catalyze the transfer of fucose to various glycoconjugates.[7]
Conclusion
1,2,3,4-Tetra-O-benzoyl-L-fucopyranose represents an important, though under-characterized, derivative of L-fucose. Its physicochemical properties, once fully elucidated, will be of significant value to researchers in glycobiology and drug discovery. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its biological activities. Understanding its role within the broader context of cellular fucosylation pathways is key to unlocking its potential as a research tool to probe the intricate functions of fucosylated molecules in health and disease.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BioOrganics [bioorganics.biz]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 5. oncologynews.com.au [oncologynews.com.au]
- 6. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
